molecular formula C18H16N2O B3857500 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one CAS No. 3977-31-9

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Cat. No.: B3857500
CAS No.: 3977-31-9
M. Wt: 276.3 g/mol
InChI Key: KJJLLGKZUIVHTE-UHFFFAOYSA-N
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Description

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is an organic compound belonging to the class of quinazolines . Quinazolines are bicyclic heterocycles consisting of a benzene ring fused to a pyrimidine ring . This specific compound has the CAS Registry Number 3977-31-9 . The quinazoline and quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Researchers have extensively explored this core structure for its potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy, such as inhibitors targeting EGFR and VEGFR-2 . Compounds based on this scaffold have shown promise as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents . The structural flexibility of the quinazolinone core allows for extensive modification, making it a valuable template for generating novel chemical entities for pharmacological investigation . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-19-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)20-18/h1-9,16H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJLLGKZUIVHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401814
Record name 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3977-31-9
Record name 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzamides with thiols in the presence of a suitable catalyst. This one-pot intermolecular annulation reaction is efficient and offers good functional group tolerance . The reaction conditions are generally mild, and the process is transition metal and external oxidant-free.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the ring system.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to increased cell death in tumor cells .
  • Case Studies :
    • A study demonstrated that derivatives of this compound selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This selectivity is particularly beneficial in targeting cancers characterized by abnormal cellular proliferation .
    • Another investigation reported its efficacy against breast cancer cells, suggesting that it could serve as a lead compound for developing new anticancer agents .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various experimental models.

  • Research Findings : In preclinical studies, this compound demonstrated significant activity in reducing seizure frequency and severity. It was found to modulate neurotransmitter systems involved in seizure activity .
  • Case Studies :
    • A series of quinazoline analogs were synthesized and tested for anticonvulsant activity, revealing that certain modifications to the benzo[h]quinazolin structure enhance its efficacy against seizures .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented.

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory processes .
  • Case Studies :
    • In vitro studies indicated that this compound reduces inflammation markers in macrophages exposed to lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits CDKs
AnticonvulsantModulates neurotransmitter systems
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX enzymes

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one and related compounds:

Compound Name Core Structure Substituents/Modifications Key Distinctions Biological Activity
This compound Benzo[h]quinazolinone 4-phenyl group, saturated 3,4,5,6-positions Fully saturated bicyclic core with benzene fusion Cytotoxicity (potential anticancer)
Arylmethylene 2,4-thiophen-2-yl-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione Benzo[h]quinazoline Thiophene group, thione (C=S) at position 2 Replacement of ketone (C=O) with thione (C=S); thiophene substituent Preliminary biological screening (unreported specifics)
2-(3-Aminopyrrolidin-1-yl)-3-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one Tetrahydroquinazolinone Pyrrolidine moiety, methyl group at position 3 Pyrrolidine substitution; distinct saturation pattern (5,6,7,8 vs. 3,4,5,6) Pharmacological interest (medicinal chemistry)
9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazoloquinazolinone Triazole ring fusion, chlorophenyl/methoxyphenyl substituents Triazole ring fused to quinazolinone core Unspecified (structural focus)
Spiroquinazolin-2-ones Spiroquinazolinone Spirocyclic framework (e.g., isocyanate-derived) Non-fused spirocyclic architecture Synthesized via isocyanate multicomponent reactions

Functional Group Impact on Properties

  • Phenyl vs. In contrast, thiophene (in arylmethylene derivatives) introduces sulfur-based electronic effects, altering reactivity .
  • Saturation Patterns: Full saturation of the 3,4,5,6-positions in the target compound reduces ring strain compared to partially saturated analogs (e.g., 5,6,7,8-tetrahydroquinazolinones), influencing conformational flexibility .
  • Heterocyclic Fusion: Fusion with triazole (e.g., triazoloquinazolinones) introduces additional hydrogen-bonding sites, which may enhance target selectivity in biological systems .

Biological Activity

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}

Cytotoxicity

Numerous studies have reported the cytotoxic properties of quinazoline derivatives against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to other known anticancer agents .
CompoundCell LineIC50 (µM)
This compoundMCF-7X (to be determined)
ImatinibCDK20.131 ± 0.015
LapatinibHER20.078 ± 0.015

The mechanism by which quinazoline derivatives exert their cytotoxic effects often involves inhibition of key protein kinases. The following mechanisms have been identified:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of several tyrosine kinases including CDK2 and EGFR. For example, derivatives related to quinazoline have shown potent inhibitory activity against CDK2 (IC50 = 0.173 ± 0.012 µM) .
  • Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to the ATP-binding sites of kinases, indicating their potential as targeted therapies for cancer .

Study on Quinazoline Derivatives

A recent study synthesized several quinazoline derivatives and evaluated their anticancer properties. Among them, certain compounds demonstrated exceptional activity against various cancer cell lines:

  • Compound 2i : Showed strong enzyme inhibitory activity against CDK2 with an IC50 of 0.173 µM and was comparable to imatinib .

Pharmacological Profiles

The pharmacological profiles of quinazoline derivatives indicate that modifications in their chemical structure can significantly enhance their biological activity:

ModificationEffect on Activity
Fluoro substituents at positions 6 & 8Increased cytotoxicity
Dimethoxy groups at positions 6 & 7Enhanced binding affinity

Q & A

Q. Table 1. Key Analytical Data for Structural Confirmation

Technique Key Observations Compound Class
1^1H NMRδ 2.8–3.2 ppm (m, 4H, tetrahydro ring)Tetrahydroquinazolines
IR1720 cm1^{-1} (C=O stretch), 3347 cm1^{-1} (NH)Benzo[b]azonine derivatives
X-rayDihedral angle = 12.5° between phenyl and coreCrystallized analogs

Q. Table 2. Biological Activity of Structural Analogs

Analog Activity Mechanism Reference
6-Thioxo-6,7-dihydrotriazinoquinazolinoneAntimicrobial (MIC = 16 µg/mL)Disrupts bacterial membranes
2-Phenyl-3-thiadiazolyldihydroquinazolinoneAntitubercular (IC90_{90} = 25 µM)Inhibits InhA enzyme

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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